2,3,4-Trihydroxybenzophenone 2,3,4-Trihydroxybenzophenone 2,3,4-Trihydroxybenzophenone is a hydroxylated benzophenone UV filter and has been quantitated in sea water samples by dispersive liquid-liquid microextraction followed by GC-MS. Estrogenic activity of 2,3,4-trihydroxybenzophenone has been tested by yeast-two hybrid assay.
2,3,4-trihydroxbenzophenone is a benzenetriol that is benzophenone in which one of the phenyl groups is substituted by hydroxy groups at positions 2, 3, and 4. It is a redox mediator. It has a role as a quorum sensing inhibitor, an EC 1.14.18.1 (tyrosinase) inhibitor, a human urinary metabolite, a rat metabolite and a drug metabolite. It is a hydroxybenzophenone and a benzenetriol.
Brand Name: Vulcanchem
CAS No.: 1143-72-2
VCID: VC20945383
InChI: InChI=1S/C13H10O4/c14-10-7-6-9(12(16)13(10)17)11(15)8-4-2-1-3-5-8/h1-7,14,16-17H
SMILES: C1=CC=C(C=C1)C(=O)C2=C(C(=C(C=C2)O)O)O
Molecular Formula: C13H10O4
Molecular Weight: 230.22 g/mol

2,3,4-Trihydroxybenzophenone

CAS No.: 1143-72-2

Cat. No.: VC20945383

Molecular Formula: C13H10O4

Molecular Weight: 230.22 g/mol

* For research use only. Not for human or veterinary use.

2,3,4-Trihydroxybenzophenone - 1143-72-2

Specification

Description 2,3,4-Trihydroxybenzophenone is a hydroxylated benzophenone UV filter and has been quantitated in sea water samples by dispersive liquid-liquid microextraction followed by GC-MS. Estrogenic activity of 2,3,4-trihydroxybenzophenone has been tested by yeast-two hybrid assay.
2,3,4-trihydroxbenzophenone is a benzenetriol that is benzophenone in which one of the phenyl groups is substituted by hydroxy groups at positions 2, 3, and 4. It is a redox mediator. It has a role as a quorum sensing inhibitor, an EC 1.14.18.1 (tyrosinase) inhibitor, a human urinary metabolite, a rat metabolite and a drug metabolite. It is a hydroxybenzophenone and a benzenetriol.
CAS No. 1143-72-2
Molecular Formula C13H10O4
Molecular Weight 230.22 g/mol
IUPAC Name phenyl-(2,3,4-trihydroxyphenyl)methanone
Standard InChI InChI=1S/C13H10O4/c14-10-7-6-9(12(16)13(10)17)11(15)8-4-2-1-3-5-8/h1-7,14,16-17H
Standard InChI Key HTQNYBBTZSBWKL-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)C2=C(C(=C(C=C2)O)O)O
Canonical SMILES C1=CC=C(C=C1)C(=O)C2=C(C(=C(C=C2)O)O)O

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